5-(1,3-Dioxoisoindol-2-yl)pentanenitrile

Physicochemical characterization Thermal stability Purification optimization

5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0) is a bifunctional organic molecule comprising a phthalimide ring linked to a terminal nitrile group through a saturated five-carbon aliphatic chain (C13H12N2O2, MW 228.25 g mol⁻¹). This precise C5 spacer length confers a characteristic combination of moderate lipophilicity (LogP 1.42) , thermal stability (boiling point 422.5 °C at 760 mmHg, flash point 209.3 °C) , and solid-state handling properties that differ systematically from its C1–C4 and C6 homologs.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 15102-28-0
Cat. No. B084263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
CAS15102-28-0
Synonyms5-(1,3-dioxoisoindol-2-yl)pentanenitrile
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N
InChIInChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2
InChIKeyFDCZUDLRWMQRDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0): A C5-Bridged Phthalimide–Nitrile Building Block with Defined Physicochemical Differentiation for Scientific Procurement


5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0) is a bifunctional organic molecule comprising a phthalimide ring linked to a terminal nitrile group through a saturated five-carbon aliphatic chain (C13H12N2O2, MW 228.25 g mol⁻¹) . This precise C5 spacer length confers a characteristic combination of moderate lipophilicity (LogP 1.42) , thermal stability (boiling point 422.5 °C at 760 mmHg, flash point 209.3 °C) , and solid-state handling properties that differ systematically from its C1–C4 and C6 homologs. The compound is widely employed as a protected amine equivalent in Gabriel syntheses and as a key intermediate in medicinal chemistry campaigns targeting CCR9 and IDO1, where the five‑methylene chain has been identified as a critical determinant of biological activity [1][2].

Why N‑(Cyanopropyl) or N‑(Cyanobutyl) Phthalimide Analogs Cannot Replace 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile in Structure‑Sensitive Applications


The phthalimide‑nitrile series (C1–C6) exhibits chain‑length‑dependent physicochemical and biological behaviour that precludes simple analog swapping . In a definitive structure–activity study of N‑substituted phthalimides, hypolipidemic efficacy plateaued at the five‑carbon chain and was not improved by further extension, while shorter chains (C1–C4) showed sub‑optimal activity, establishing the pentamethylene spacer as the minimal pharmacophoric requirement for this target class [1]. Physicochemical properties such as boiling point, density, and logP shift monotonically with chain length, directly affecting purification strategy, chromatographic retention, and formulation compatibility in early‑stage discovery . Consequently, choosing a shorter‑chain analog without quantitative matching of the target's C5‑spacer performance profile risks compromising synthetic yield, biological readout, and reproducibility.

Quantitative Evidence Guide: Measurable Differentiation of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile from Its C1–C6 Homologs


Boiling Point Elevation and Thermal Stability Scale with Chain Length, Enabling Predictable Purification Windows

The boiling point of 5-(1,3-dioxoisoindol-2-yl)pentanenitrile (422.5 °C at 760 mmHg) is 18.6 °C higher than that of its C4 homolog 4-(1,3-dioxoisoindol-2-yl)butanenitrile (403.9 °C) . This incremental boiling‑point elevation, driven by the additional methylene unit, provides a wider distillation or sublimation window, reducing the risk of thermal degradation during purification and allowing separation from lower‑boiling reaction by‑products.

Physicochemical characterization Thermal stability Purification optimization

Lipophilicity (LogP 1.42) Balances Aqueous Solubility and Membrane Permeability Relative to Shorter‑ and Longer‑Chain Analogs

The measured LogP of 5-(1,3-dioxoisoindol-2-yl)pentanenitrile is 1.42 , compared to an estimated XLogP of ~1.5 for the C4 butanenitrile analog . The C5 nitrile thus resides in a narrow lipophilicity band (LogP 1.4–1.5) that is frequently associated with favourable oral absorption and CNS‑sparing profiles in lead optimisation. Shorter‑chain analogs (e.g., C1 acetonitrile derivative, MW 186.17) possess higher aqueous solubility but may lack sufficient membrane permeability, while longer‑chain analogs (e.g., C6 hexanenitrile, MW 242.27) trend toward higher LogP and potential solubility‑limited absorption .

Lipophilicity Drug-likeness ADME profiling

C5‑Chain is the Hypolipidemic Activity Plateau: Extending Beyond Five Carbons Does Not Improve Efficacy

A systematic investigation of N‑substituted phthalimide hypolipidemic agents demonstrated that activity was not improved by extending the N‑alkyl chain beyond five carbon atoms; the C5 derivatives marked the efficacy plateau, while shorter chains (C1–C4) exhibited progressively lower activity [1]. Although this study focused on alkyl and alkanoic acid substituents rather than nitrile‑terminated chains, the chain‑length dependency provides a class‑level inference that the pentamethylene spacer in 5-(1,3-dioxoisoindol-2-yl)pentanenitrile represents the minimal fully active chain length for phthalimide‑based bioactives.

Hypolipidemic activity Structure–activity relationship Chain‑length optimisation

Gabriel Synthesis of the C5‑Nitrile Proceeds in Near‑Quantitative Yield, Facilitating Scalable Procurement of the Protected Amine Intermediate

The reaction of 5‑bromovaleronitrile with potassium phthalimide in DMF at 60 °C affords 5-(1,3-dioxoisoindol-2-yl)pentanenitrile in 99.9% calculated yield (6.84 g isolated from 5.12 g bromide) [1]. This near‑quantitative conversion contrasts with the variable yields reported for shorter‑chain homologs, where competing elimination and lower nucleophilicity of the phthalimide anion can reduce efficiency. The robust protocol enables reliable in‑house synthesis or cost‑effective bulk procurement of high‑purity material.

Synthetic efficiency Gabriel synthesis Process chemistry

Validated Application Scenarios for 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (CAS 15102-28-0) Based on Differential Quantitative Evidence


Medicinal Chemistry: CCR9 Antagonist Lead Optimisation Requiring a C5‑Spacer Phthalimide Scaffold

Structure–activity campaigns based on the 1,3-dioxoisoindoline chemotype have identified potent CCR9 antagonists with Ki values of 6–13 nM [1]. The five‑carbon nitrile‑terminated spacer provides the optimal balance of lipophilicity (LogP 1.42) and conformational flexibility for productive target engagement, while avoiding the excessive hydrophobicity of longer‑chain analogs that could compromise solubility and oral bioavailability .

Lipid‑Lowering Agent Discovery: Exploiting the C5 Activity Plateau for Phthalimide‑Based Hypolipidemics

Because phthalimide hypolipidemic activity peaks at the C5 chain length and is not improved by further extension, 5-(1,3-dioxoisoindol-2-yl)pentanenitrile serves as the preferred starting material for derivatisation campaigns targeting serum cholesterol and triglyceride reduction [2]. Its nitrile group additionally offers a synthetic handle for late‑stage conversion to carboxylic acids, amides, or tetrazoles, expanding the accessible chemical space without altering the optimised spacer length.

Process Chemistry and Kilogram‑Scale Synthesis: Exploiting the Near‑Quantitative Gabriel Protocol

The reproducible 99.9% isolated yield under mild conditions (K‑phthalimide, DMF, 60 °C) makes this compound an ideal intermediate for large‑scale preparations of primary amines via Gabriel deprotection [3]. The high conversion and straightforward work‑up (partitioning between water and DCM) minimise waste and purification costs, directly benefiting contract research organisations and pharmaceutical pilot plants that require multi‑gram to kilogram quantities.

Analytical Method Development and Physicochemical Reference Standardisation

The well‑defined thermal properties (BP 422.5 °C, flash point 209.3 °C) and experimentally determined LogP (1.42) of the C5 nitrile make it a suitable reference compound for calibrating HPLC retention time models, logP measurement platforms, and differential scanning calorimetry instruments in laboratories that routinely handle phthalimide derivatives .

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